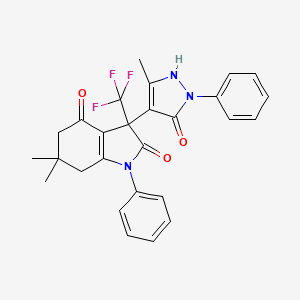
ELOVL6-IN-3
Overview
Description
ELOVL6-IN-3 is a compound that inhibits the activity of the enzyme elongation of very long-chain fatty acids protein 6. This enzyme is involved in the elongation of fatty acids, which are essential components of various cellular processes, including lipid metabolism, membrane structure, and cell signaling . By inhibiting this enzyme, this compound can potentially modulate these processes, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of ELOVL6-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions for this compound are typically optimized to achieve high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
ELOVL6-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ELOVL6-IN-3 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of fatty acid elongation and the role of elongation of very long-chain fatty acids protein 6 in lipid metabolism. In biology, it is used to investigate the effects of fatty acid elongation on cellular processes and signaling pathways. In medicine, this compound is studied for its potential therapeutic applications in metabolic disorders, cancer, and other diseases. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
ELOVL6-IN-3 exerts its effects by inhibiting the activity of the enzyme elongation of very long-chain fatty acids protein 6. This inhibition disrupts the elongation of fatty acids, leading to changes in lipid metabolism and cellular processes. The molecular targets and pathways involved include the regulation of lipid biosynthesis, cell membrane dynamics, and signaling pathways .
Comparison with Similar Compounds
ELOVL6-IN-3 is unique in its specific inhibition of elongation of very long-chain fatty acids protein 6. Similar compounds include other inhibitors of the elongation of very long-chain fatty acids protein family, such as inhibitors of elongation of very long-chain fatty acids protein 1, elongation of very long-chain fatty acids protein 2, and elongation of very long-chain fatty acids protein 7. These compounds share similar mechanisms of action but differ in their specificity and effects on lipid metabolism and cellular processes .
Properties
IUPAC Name |
6,6-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-5,7-dihydroindole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N3O3/c1-16-21(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)22-19(14-25(2,3)15-20(22)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUIQJWHESYIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CC(CC4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














